molecular formula C7H11N3O2 B13276633 (2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13276633
M. Wt: 169.18 g/mol
InChI Key: UXJDTZCOFCDIIW-ZCFIWIBFSA-N
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Description

(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a chiral amino acid derivative featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the construction of the pyrazole ring followed by the introduction of the amino acid moiety. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a chiral amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridines: These compounds share the pyrazole ring structure and have similar biological activities.

    5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.

Uniqueness

(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to its chiral center and specific substitution pattern on the pyrazole ring

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(2R)-2-amino-3-(1-methylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1

InChI Key

UXJDTZCOFCDIIW-ZCFIWIBFSA-N

Isomeric SMILES

CN1C=C(C=N1)C[C@H](C(=O)O)N

Canonical SMILES

CN1C=C(C=N1)CC(C(=O)O)N

Origin of Product

United States

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